![molecular formula C14H16ClNO3S2 B2694445 N-(2-(3-chlorophenyl)-2-methoxypropyl)thiophene-2-sulfonamide CAS No. 1795456-41-5](/img/structure/B2694445.png)
N-(2-(3-chlorophenyl)-2-methoxypropyl)thiophene-2-sulfonamide
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Overview
Description
N-(2-(3-chlorophenyl)-2-methoxypropyl)thiophene-2-sulfonamide, also known as TAK-915, is a novel drug candidate that is being developed for the treatment of cognitive disorders such as Alzheimer's disease. It belongs to a class of drugs known as gamma-secretase modulators, which are designed to selectively modulate the activity of the gamma-secretase enzyme without inhibiting its function entirely.
Scientific Research Applications
- Thiophene derivatives exhibit promising anticancer effects. Researchers have explored their potential as chemotherapeutic agents due to their ability to inhibit cancer cell growth and proliferation .
- Thiophene derivatives play a crucial role in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Anticancer Properties
Anti-Inflammatory Activity
Antimicrobial Effects
Antihypertensive Potential
Organic Semiconductors and Electronics
Corrosion Inhibition
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this compound belongs, are known to inhibit the enzyme carbonic anhydrase . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide out of tissues .
Mode of Action
N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide, as a sulfonamide derivative, likely works by competitively inhibiting the conversion of p-aminobenzoic acid to dihydropteroate, a process bacteria need for folate synthesis and ultimately purine and DNA synthesis . This inhibition prevents the bacteria from replicating, thereby stopping the infection .
Biochemical Pathways
The biochemical pathways affected by N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide are those involved in bacterial folate synthesis. By inhibiting the conversion of p-aminobenzoic acid to dihydropteroate, the compound disrupts the production of folic acid, a crucial component for bacterial DNA replication . The downstream effects of this disruption include the prevention of bacterial growth and replication, leading to the eventual death of the bacterial cells .
Pharmacokinetics
They are mainly metabolized by the liver and excreted by the kidneys . These properties likely impact the bioavailability of N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide, affecting its efficacy as a therapeutic agent .
Result of Action
The molecular and cellular effects of N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide’s action are primarily bacteriostatic. By inhibiting a crucial step in the folate synthesis pathway, the compound prevents bacterial cells from replicating their DNA, thereby stopping their growth . This leads to the eventual death of the bacterial cells and the resolution of the bacterial infection .
properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3S2/c1-14(19-2,11-5-3-6-12(15)9-11)10-16-21(17,18)13-7-4-8-20-13/h3-9,16H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DARGPBKNIQMLOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CS1)(C2=CC(=CC=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide |
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